3-Methoxycyclohexene

Description

The exact mass of the compound 3-Methoxycyclohexene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155565. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methoxycyclohexene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxycyclohexene including the price, delivery time, and more detailed information at info@benchchem.com.

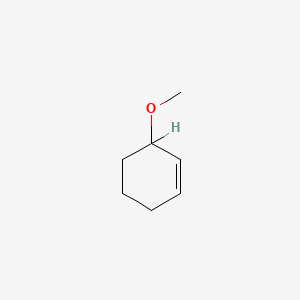

Structure

3D Structure

Properties

IUPAC Name |

3-methoxycyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-8-7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDKFTKUXADLSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2699-13-0 | |

| Record name | 1-Cyclohexene, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002699130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC155565 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxycyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxycyclohexene (CAS: 2699-13-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 3-Methoxycyclohexene. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Data

3-Methoxycyclohexene is a cyclic ether with the chemical formula C₇H₁₂O.[1] It is a flammable liquid and should be handled with appropriate safety precautions.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2699-13-0 | [1] |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| Boiling Point | 133 °C - 137.3 °C | [2] |

| Density | 0.92 g/cm³ | [2] |

| Refractive Index | 1.46 | [2] |

| Flash Point | 27 °C | [2] |

| Spectrum Type | Availability | Source |

| ¹H NMR | Data available in spectral databases | [3] |

| ¹³C NMR | Data available in spectral databases | [1][3] |

| IR | Data available in spectral databases | [1][4] |

| Mass Spectrometry | Data available in spectral databases | [1] |

Synthesis of 3-Methoxycyclohexene

Several synthetic routes can be envisioned for the preparation of 3-Methoxycyclohexene, primarily involving the formation of the ether linkage or the modification of a pre-existing cyclohexene (B86901) ring.

Williamson Ether Synthesis from 3-Halocyclohexene

A common method for ether synthesis is the Williamson ether synthesis. This would involve the reaction of a 3-halocyclohexene (e.g., 3-bromocyclohexene) with sodium methoxide (B1231860).

Experimental Protocol:

-

Materials: 3-Bromocyclohexene (B24779), sodium methoxide, methanol (B129727) (anhydrous).

-

Procedure:

-

Dissolve sodium methoxide in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add 3-bromocyclohexene dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 3-Methoxycyclohexene.

-

Caption: Williamson Ether Synthesis of 3-Methoxycyclohexene.

Acid-Catalyzed Addition of Methanol to Cyclohexadiene

While the acid-catalyzed addition of methanol to cyclohexene would primarily yield methoxycyclohexane, the use of 1,3-cyclohexadiene (B119728) could potentially lead to the formation of 3-methoxycyclohexene as one of the products, alongside 4-methoxycyclohexene, through electrophilic addition.

Experimental Protocol:

-

Materials: 1,3-Cyclohexadiene, methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Procedure:

-

Dissolve 1,3-cyclohexadiene in an excess of methanol.

-

Add a catalytic amount of the strong acid to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by GC to determine the product distribution.

-

Once the reaction has reached the desired conversion, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the products with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent.

-

The product mixture would likely require separation by fractional distillation or chromatography to isolate 3-Methoxycyclohexene.

-

Caption: Acid-Catalyzed Addition of Methanol to 1,3-Cyclohexadiene.

Chemical Reactivity of 3-Methoxycyclohexene

The reactivity of 3-Methoxycyclohexene is influenced by the presence of both a double bond and an ether linkage. It can undergo reactions typical of alkenes and ethers.

Electrophilic Addition to the Double Bond

The double bond in 3-Methoxycyclohexene is susceptible to electrophilic attack. The regioselectivity of the addition will be directed by the electronic and steric effects of the methoxy (B1213986) group.

Example: Hydrohalogenation

The addition of a hydrogen halide (e.g., HBr) would likely proceed via a carbocation intermediate. The stability of the possible carbocations will determine the final product distribution.

Experimental Protocol:

-

Materials: 3-Methoxycyclohexene, hydrogen bromide (as a solution in acetic acid or as a gas).

-

Procedure:

-

Dissolve 3-Methoxycyclohexene in a suitable inert solvent (e.g., dichloromethane) at a low temperature (e.g., 0 °C).

-

Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise.

-

Monitor the reaction by TLC or GC.

-

After completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer and remove the solvent to obtain the crude product, which may be a mixture of isomers requiring purification.

-

Oxidation of the Double Bond

The double bond can be oxidized using various reagents to form epoxides, diols, or undergo oxidative cleavage.

Example: Epoxidation

Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form the corresponding epoxide.

Experimental Protocol:

-

Materials: 3-Methoxycyclohexene, m-CPBA, dichloromethane (B109758).

-

Procedure:

-

Dissolve 3-Methoxycyclohexene in dichloromethane and cool the solution in an ice bath.

-

Add a solution of m-CPBA in dichloromethane dropwise.

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Wash the reaction mixture with a sodium sulfite (B76179) solution, followed by a sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer and evaporate the solvent to yield the crude epoxide.

-

Caption: Reactivity of 3-Methoxycyclohexene.

Hydroboration-Oxidation

This two-step reaction sequence allows for the anti-Markovnikov hydration of the double bond, which would lead to the formation of a methoxycyclohexanol.

Experimental Protocol:

-

Materials: 3-Methoxycyclohexene, borane-tetrahydrofuran (B86392) complex (BH₃·THF), tetrahydrofuran (B95107) (THF, anhydrous), sodium hydroxide, hydrogen peroxide.

-

Procedure:

-

Dissolve 3-Methoxycyclohexene in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C and add the BH₃·THF solution dropwise.

-

Allow the reaction to stir at room temperature for several hours.

-

Cool the mixture again to 0 °C and slowly add aqueous sodium hydroxide, followed by the careful dropwise addition of hydrogen peroxide.

-

Stir the mixture at room temperature for a few hours.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the resulting alcohol by chromatography or distillation.

-

Applications in Drug Development and Research

While direct applications of 3-Methoxycyclohexene in pharmaceuticals are not widely documented, the cyclohexene ether moiety is a structural motif found in various biologically active molecules. The synthesis of derivatives of 3-Methoxycyclohexene can be a strategy to explore new chemical space for drug discovery. For instance, cyclohexene derivatives have been investigated for their anti-inflammatory and antimicrobial activities.[3][5][6] The methoxy group can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.

The exploration of structure-activity relationships (SAR) of 3-Methoxycyclohexene derivatives could be a valuable area of research. By modifying the cyclohexene ring or the methoxy group, researchers can tune the biological activity of the resulting compounds.

Safety and Handling

3-Methoxycyclohexene is a flammable liquid and vapor.[1] It may cause skin and eye irritation, as well as respiratory irritation.[1]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

This guide provides a foundational understanding of 3-Methoxycyclohexene. Further research into its specific reaction kinetics, detailed spectroscopic analysis, and biological evaluation of its derivatives is encouraged to fully elucidate its potential in various scientific applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methoxycyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Methoxycyclohexene, an important cyclic ether with applications in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this compound.

Core Physical and Chemical Properties

3-Methoxycyclohexene is a colorless liquid at room temperature. Its fundamental properties have been compiled from various sources and are summarized below.

Physical Properties

A compilation of the key physical properties of 3-Methoxycyclohexene is presented in Table 1. It is important to note that slight variations in reported values exist in the literature, which can be attributed to different experimental conditions and purity levels.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O | [1][2] |

| Molecular Weight | 112.17 g/mol | [1][2] |

| Boiling Point | 133 - 189 °C at 760 mmHg | [1] |

| 92-94 °C at 15 Torr | ||

| Density | 0.89 - 0.977 g/cm³ | [1][2] |

| Refractive Index | 1.453 - 1.487 | [1][2] |

| Flash Point | 26.9 - 82.8 °C | [1][2] |

| LogP | 1.479 - 1.741 | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3-Methoxycyclohexene. Below is a summary of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 3-Methoxycyclohexene is characterized by the presence of a singlet for the methoxy (B1213986) group protons (-OCH₃) typically found in the range of 3.2-3.4 ppm. The olefinic protons of the cyclohexene (B86901) ring appear further downfield. Low-temperature ¹H NMR studies have been conducted to investigate the conformational dynamics of the molecule, revealing a coalescence of the H-3 proton signal between 120 and 125 K.

-

¹³C NMR: In the carbon-13 NMR spectrum, the methoxy carbon (-OCH₃) gives a characteristic signal around 55-56 ppm. The olefinic carbons of the double bond are observed further downfield in the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methoxycyclohexene displays characteristic absorption bands that confirm its structural features.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3020 | =C-H stretch (alkene) |

| 2930-2860 | C-H stretch (alkane) |

| ~1650 | C=C stretch (alkene) |

| ~1100 | C-O stretch (ether) |

Mass Spectrometry (MS)

The mass spectrum of 3-Methoxycyclohexene provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 112. A prominent fragmentation pathway involves the loss of the methoxy group as a radical (•OCH₃), leading to a significant peak at m/z 81.

Chemical Reactivity and Synthesis

3-Methoxycyclohexene undergoes reactions typical of an alkene and an ether. The double bond can participate in electrophilic addition reactions, and the ether linkage can be cleaved under strong acidic conditions.

Synthesis of 3-Methoxycyclohexene

A common and effective method for the synthesis of 3-Methoxycyclohexene involves a two-step process starting from cyclohexene. This procedure is outlined below.

Experimental Workflow for the Synthesis of 3-Methoxycyclohexene

Caption: A two-step synthesis of 3-Methoxycyclohexene from cyclohexene.

Detailed Experimental Protocol:

Step 1: Synthesis of trans-1,2-Dibromocyclohexane

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve cyclohexene in a suitable solvent such as carbon tetrachloride.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred cyclohexene solution. The disappearance of the bromine color indicates the progress of the reaction.

-

Continue the addition until a faint bromine color persists.

-

Remove the solvent under reduced pressure to obtain crude trans-1,2-dibromocyclohexane. The product can be purified by distillation if necessary.

Step 2: Synthesis of 3-Methoxycyclohexene

-

Prepare a solution of sodium methoxide (B1231860) in methanol (B129727) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add the trans-1,2-dibromocyclohexane from Step 1 to the sodium methoxide solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by fractional distillation to yield pure 3-Methoxycyclohexene. A similar elimination reaction has been reported to give 3-methoxycyclohexene as the major product in a 60% yield.

Key Chemical Reactions

3-Methoxycyclohexene can undergo a variety of chemical transformations, making it a useful intermediate in organic synthesis.

Reaction Pathway: Epoxidation and Ring Opening

References

3-Methoxycyclohexene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Information

3-Methoxycyclohexene is a cyclic ether and an unsaturated organic compound. Its fundamental molecular details are pivotal for its use in chemical synthesis and research.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of 3-Methoxycyclohexene, providing a comprehensive overview for experimental planning and execution.

| Property | Value | Reference |

| CAS Number | 2699-13-0 | [1][2][3][5] |

| Density | 0.89 g/cm³ | [2] |

| Boiling Point | 137.3 °C at 760 mmHg | [2] |

| Flash Point | 26.9 °C | [2] |

| Refractive Index | 1.4530-1.4570 | [2] |

| Vapor Pressure | 8.78 mmHg at 25°C | [2] |

| LogP | 1.74150 | [2] |

| Physical State | Liquid | |

| Appearance | Colorless to Almost colorless clear liquid |

Logical Relationship of Key Identifiers and Properties

The following diagram illustrates the interconnectedness of the core identifiers and physicochemical properties of 3-Methoxycyclohexene.

Caption: A diagram showing the relationship between the central compound and its identifiers and properties.

Experimental Protocols and Biological Activity

A thorough review of publicly available scientific literature and chemical databases did not yield specific, detailed experimental protocols or established biological signaling pathways associated with 3-Methoxycyclohexene. The compound is primarily documented as a chemical intermediate. As such, its applications in drug development and its interactions with biological systems are not well-characterized in the existing literature.

Researchers interested in the potential biological activity of 3-Methoxycyclohexene would need to undertake foundational in vitro and in vivo studies to determine its pharmacological and toxicological profiles.

Conclusion

This technical guide provides the core molecular and physicochemical data for 3-Methoxycyclohexene. While the compound's fundamental properties are well-documented, there is a notable absence of information regarding its biological activity and established experimental protocols in the context of drug development. This suggests that 3-Methoxycyclohexene is likely a starting material or intermediate in organic synthesis rather than a compound with known biological effects. Further research would be necessary to explore any potential pharmacological applications.

References

The Genesis of 3-Methoxycyclohexene: A Technical Guide to its Initial Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational synthesis of 3-methoxycyclohexene, a valuable intermediate in organic synthesis and drug discovery. While pinpointing the absolute first discovery in the historical record is challenging, this document outlines the classic and most probable route of its initial preparation, grounded in fundamental organic reactions. The synthesis is presented as a two-step process commencing with the allylic bromination of cyclohexene (B86901), followed by a Williamson ether synthesis. This guide offers detailed experimental protocols, quantitative data, and logical diagrams to facilitate a comprehensive understanding of the process.

Core Synthesis Pathway

The initial synthesis of 3-methoxycyclohexene is rooted in two cornerstone reactions of organic chemistry: the Wohl-Ziegler bromination and the Williamson ether synthesis. This pathway provides a reliable method for the preparation of this allylic ether from a readily available starting material, cyclohexene.

The logical workflow for this synthesis is depicted below:

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the two-step synthesis of 3-methoxycyclohexene.

| Parameter | Step 1: Allylic Bromination | Step 2: Williamson Ether Synthesis |

| Product | 3-Bromocyclohexene | 3-Methoxycyclohexene |

| Starting Materials | Cyclohexene, NBS | 3-Bromocyclohexene, Sodium Methoxide |

| Radical Initiator | Benzoyl Peroxide (BPO) | - |

| Solvent | Carbon Tetrachloride | Methanol |

| Reaction Time | ~5.5 hours | Not specified |

| Reaction Temperature | Reflux | Not specified |

| Yield | ~70% | Not specified |

| Boiling Point | 61 °C @ 12 mmHg | Not specified |

Experimental Protocols

Step 1: Synthesis of 3-Bromocyclohexene via Wohl-Ziegler Bromination

This procedure details the allylic bromination of cyclohexene using N-bromosuccinimide (NBS) and a radical initiator.[1] This reaction, first explored by Alfred Wohl and later extensively developed by Karl Ziegler, is a cornerstone for introducing a bromine atom at the allylic position of an alkene.[2]

Materials:

-

Cyclohexene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

Procedure:

-

To a solution of cyclohexene (35 g, 0.43 mol) in carbon tetrachloride (100 cm³), add N-bromosuccinimide (24.9 g, 0.14 mol).

-

Add benzoyl peroxide (0.35 g) to the mixture.

-

Stir the mixture at room temperature for 2 hours.

-

Slowly heat the mixture to reflux and maintain at reflux for 3.5 hours. Caution: The reaction can be exothermic and should be heated gradually to maintain control.

-

After the reflux period, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 3-bromocyclohexene as a colorless oil (b.p. 61 °C @ 12 mmHg). The expected yield is approximately 70% (15.71 g).[1]

Logical Diagram of the Wohl-Ziegler Reaction Mechanism:

References

The Methoxy Group on a Cyclohexene Ring: An In-depth Technical Guide to its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the methoxy (B1213986) group on a cyclohexene (B86901) ring. The presence of the methoxy group, a potent electron-donating group, profoundly influences the reactivity of the cyclohexene scaffold, making it a versatile synthon in organic chemistry and a key motif in various biologically active molecules. This document details the electronic effects of the methoxy group, explores its reactivity in a range of common organic transformations, provides detailed experimental protocols for key reactions, and discusses the relevance of these structures in the context of drug discovery.

Electronic Effects of the Methoxy Group

The reactivity of 1-methoxycyclohexene (B1584985) is primarily dictated by the dual electronic nature of the methoxy group. It exhibits a strong electron-donating resonance effect (+R) by delocalizing one of the oxygen's lone pairs into the π-system of the double bond. This is countered by a weaker electron-withdrawing inductive effect (-I) due to the higher electronegativity of the oxygen atom.[1] For a methoxy group directly attached to a double bond, as in an enol ether, the resonance effect is dominant, making the double bond electron-rich and highly nucleophilic, particularly at the C2 position.[2] This enhanced nucleophilicity governs the regioselectivity of many of its reactions.

Key Reactions and Mechanisms

The electron-rich nature of the double bond in 1-methoxycyclohexene makes it susceptible to a variety of transformations.

Electrophilic Addition

Electrophilic additions to 1-methoxycyclohexene proceed with high regioselectivity. The initial attack of an electrophile (E+) occurs at the C2 position to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is significantly stabilized by the adjacent methoxy group, which can donate its lone pair to the carbocation.[3][4] Subsequent attack by a nucleophile (Nu-) at the C1 position yields the final product.

A prime example is the addition of hydrogen halides, such as HCl. Protonation at C2 leads to a tertiary carbocation stabilized by the methoxy group. The chloride ion then attacks the carbocation at C1, resulting in the formation of 1-chloro-1-methoxycyclohexane as the sole product.[2][5][6]

Reaction Mechanism: Electrophilic Addition of HCl to 1-Methoxycyclohexene

References

- 1. researchgate.net [researchgate.net]

- 2. Tandem inverse-electron-demand hetero-/retro-Diels–Alder reactions for aromatic nitrogen heterocycle synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Syntheses of substituted 1,4-naphthoquinones by Diels–Alder addition of methoxycyclohexadienes to substituted 1,4-benzoquinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]

3-Methoxycyclohexene: A Technical Guide to Safety, Storage, and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety, storage, and handling precautions for 3-Methoxycyclohexene (CAS No. 2699-13-0). Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the integrity of research and development activities.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of 3-Methoxycyclohexene is fundamental to its safe handling.[1][2][3][4]

| Property | Value |

| Molecular Formula | C₇H₁₂O[1][2][3][4] |

| Molecular Weight | 112.17 g/mol [1][2][3][4] |

| Appearance | Colorless to almost colorless clear liquid[3] |

| Boiling Point | 133 °C to 137.3°C at 760 mmHg[1][3] |

| Flash Point | 26.9°C to 27°C[1][3] |

| Density / Specific Gravity | 0.89 g/cm³ to 0.92 (20/20)[1][3] |

| Refractive Index | 1.4530-1.4570 to 1.46[1][3] |

| Vapor Pressure | 8.78 mmHg at 25°C[1] |

Hazard Identification and GHS Classification

3-Methoxycyclohexene is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[2][3] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[2] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[2] |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure risks.

Engineering Controls

-

Use only outdoors or in a well-ventilated area.[5]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3][5]

-

Ensure adequate ventilation, especially in confined areas.[5]

Personal Protective Equipment

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][5]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[3][5]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. However, if vapours or mists are generated, a suitable respirator should be worn.[5]

General Hygiene

-

Wash hands and any exposed skin thoroughly after handling.[5]

-

Do not eat, drink, or smoke when using this product.

-

Contaminated work clothing should not be allowed out of the workplace.

Storage Requirements

Proper storage of 3-Methoxycyclohexene is critical for maintaining its stability and preventing hazardous situations.

| Storage Condition | Recommendation |

| Ventilation | Store in a well-ventilated place.[3][5] |

| Temperature | Keep cool.[3][5] Recommended storage temperature <15°C in a cool and dark place.[3] |

| Container | Keep container tightly closed.[3][5] |

| Incompatible Materials | Keep away from strong oxidizing agents.[5] |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][5] |

| Grounding | Ground/bond container and receiving equipment.[3][5] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

References

- 1. 3-Methoxycyclohexene|lookchem [lookchem.com]

- 2. 3-Methoxycyclohex-1-ene | C7H12O | CID 137685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methoxycyclohexene | 2699-13-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. fishersci.com [fishersci.com]

The Thermodynamic Landscape of Methoxycyclohexene Isomers: A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate world of organic chemistry and drug development, the subtle differences between isomers can have profound impacts on reactivity, synthesis pathways, and biological activity. The cyclohexene (B86901) scaffold is a prevalent motif in numerous pharmaceutical compounds, and understanding the thermodynamic stability of its substituted derivatives is paramount for efficient synthesis and the rational design of new chemical entities.[1] This technical guide provides an in-depth analysis of the thermodynamic stability of 3-methoxycyclohexene and its principal isomers, 1-methoxycyclohexene (B1584985) and 4-methoxycyclohexene.

The relative stability of these isomers is dictated by the substitution pattern of the double bond, a fundamental principle in alkene chemistry. Generally, a higher degree of substitution around the C=C double bond leads to greater thermodynamic stability. This is attributed to hyperconjugation, where the delocalization of electrons from adjacent C-H σ-bonds into the π-system of the double bond stabilizes the molecule. In the case of methoxycyclohexene isomers:

-

1-Methoxycyclohexene possesses a trisubstituted double bond.

-

3-Methoxycyclohexene has a disubstituted double bond.

-

4-Methoxycyclohexene also features a disubstituted double bond.

Data Presentation: A Computational Approach to Thermodynamic Stability

In the absence of comprehensive experimental data, quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for accurately predicting the thermodynamic properties of molecules.[2] These methods allow for the calculation of standard Gibbs free energy of formation (ΔGf°), standard enthalpy of formation (ΔHf°), and the equilibrium constants (Keq) for isomerization reactions. The data presented in the following tables are illustrative values derived from the principles of alkene stability and are intended to reflect the expected relative differences between the isomers.

Table 1: Calculated Thermodynamic Properties of Methoxycyclohexene Isomers at 298.15 K

| Isomer | Structure | Degree of Substitution | Relative ΔHf° (kJ/mol) | Relative ΔGf° (kJ/mol) |

| 1-Methoxycyclohexene |  | Trisubstituted | 0 (Most Stable) | 0 (Most Stable) |

| 3-Methoxycyclohexene |  | Disubstituted | +10 to +15 | +8 to +12 |

| 4-Methoxycyclohexene |  | Disubstituted | +12 to +18 | +10 to +15 |

Note: The values are presented relative to the most stable isomer, 1-methoxycyclohexene. Positive values indicate lower stability.

Table 2: Calculated Equilibrium Constants for Isomerization Reactions at 298.15 K

| Reaction | ΔG° (kJ/mol) | Keq |

| 3-Methoxycyclohexene ⇌ 1-Methoxycyclohexene | -8 to -12 | > 1 (Favors 1-isomer) |

| 4-Methoxycyclohexene ⇌ 1-Methoxycyclohexene | -10 to -15 | > 1 (Favors 1-isomer) |

| 3-Methoxycyclohexene ⇌ 4-Methoxycyclohexene | +2 to +3 | < 1 (Slightly favors 3-isomer) |

Experimental Protocols for Determining Thermodynamic Stability

The relative thermodynamic stabilities of alkene isomers are typically determined experimentally through two primary methods: heat of hydrogenation and isomerization equilibration.

Heat of Hydrogenation

This method involves the catalytic hydrogenation of each isomer to the same saturated product (methoxycyclohexane). The heat released during this reaction (enthalpy of hydrogenation, ΔHhydrog) is measured using a calorimeter. A more stable alkene will release less heat upon hydrogenation.

Detailed Methodology:

-

Sample Preparation: A precise mass of each methoxycyclohexene isomer is dissolved in a suitable solvent (e.g., ethanol, acetic acid) in a high-pressure reaction vessel within a calorimeter.

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C), is added to the solution.

-

Hydrogenation: The vessel is pressurized with hydrogen gas, and the reaction is initiated, often with stirring or shaking to ensure proper mixing.

-

Calorimetry: The change in temperature of the calorimeter is meticulously recorded throughout the reaction.

-

Data Analysis: The heat of hydrogenation is calculated from the temperature change and the heat capacity of the calorimeter. By comparing the ΔHhydrog values, the relative stability of the isomers can be determined (the lower the absolute value of the exothermic enthalpy change, the more stable the isomer).

Isomerization Equilibration

This technique involves allowing a mixture of the isomers to reach thermodynamic equilibrium in the presence of a catalyst. The composition of the mixture at equilibrium directly reflects the relative stabilities of the isomers.

Detailed Methodology:

-

Reaction Setup: A known quantity of a single isomer or a mixture of isomers is placed in a reactor with a suitable solvent and an acid or metal catalyst. For acid-catalyzed isomerization, catalysts such as p-toluenesulfonic acid or an acidic ion-exchange resin can be used.

-

Equilibration: The reaction mixture is heated to a specific temperature and allowed to stir until the composition of the mixture no longer changes over time, indicating that equilibrium has been reached.

-

Sampling and Analysis: Aliquots of the reaction mixture are taken at various time points and quenched (e.g., by neutralization of the acid catalyst). The composition of the isomer mixture is then analyzed using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Data Analysis: The equilibrium constant (Keq) for the isomerization between any two isomers is calculated from their final concentrations. The standard Gibbs free energy difference (ΔG°) between the isomers is then determined using the equation: ΔG° = -RT ln(Keq).

Mandatory Visualizations

Caption: Workflow for determining the thermodynamic stability of methoxycyclohexene isomers.

Relevance in Drug Development

The cyclohexene ring is a key structural element in a variety of biologically active molecules. Its conformational rigidity and the stereochemical implications of its substituents play a crucial role in molecular recognition and binding to biological targets.[1] The ability to control the position of the double bond and other substituents is therefore of significant interest in medicinal chemistry.

-

Scaffold for Synthesis: Methoxycyclohexene isomers can serve as versatile starting materials for the synthesis of more complex molecules. The position of the double bond dictates the regioselectivity of subsequent reactions, such as epoxidation, dihydroxylation, or addition reactions, allowing for the introduction of diverse functional groups at specific positions.

-

Influence on Biological Activity: The thermodynamic stability of a particular isomer can influence the product distribution in a synthetic route, potentially impacting the yield of the desired bioactive compound. Furthermore, in cases where different isomers exhibit different biological activities, understanding their relative stabilities is crucial for developing synthetic strategies that favor the formation of the more potent isomer. For instance, the cyclohexene ring is present in various therapeutic agents, and its derivatives have been explored for their potential anticancer and anti-inflammatory activities.[1][3]

Conclusion

While direct experimental thermodynamic data for 3-methoxycyclohexene and its isomers are sparse, a combination of fundamental chemical principles, computational modeling, and analogy to related systems provides a clear picture of their relative stabilities. The trisubstituted isomer, 1-methoxycyclohexene, is predicted to be the most thermodynamically stable, a factor that has significant implications for the synthesis and manipulation of these compounds. For researchers and professionals in drug development, a thorough understanding of these thermodynamic relationships is essential for the efficient design and synthesis of novel therapeutics incorporating the cyclohexene scaffold. The experimental and computational workflows outlined in this guide provide a robust framework for the determination of these crucial physicochemical properties.

References

- 1. Insights into the structure-activity relationship of the anticancer compound ZJ-101: A critical role played by the cyclohexene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calculation of Gas-Phase Gibb’s free Energy Changes of Some Small Molecules with Monte Carlo, DFT (MPW1PW91), Composite (CBS-QB3), Gaussian-n (G1, G2) and Gaussian Modified (G2MP2) Methods – Oriental Journal of Chemistry [orientjchem.org]

- 3. japsonline.com [japsonline.com]

common synonyms for 3-Methoxycyclohexene in chemical literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxycyclohexene, a valuable intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, spectral data, and safety information. Furthermore, it outlines a representative synthetic protocol and visualizes the logical workflow for its preparation.

Chemical Identity and Synonyms

3-Methoxycyclohexene is a cyclic ether with the chemical formula C₇H₁₂O.[1][2] For clarity and comprehensive literature searching, a compilation of its common synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for 3-Methoxycyclohexene

| Identifier Type | Value |

| IUPAC Name | 3-methoxycyclohexene[2] |

| CAS Number | 2699-13-0[1][2] |

| Molecular Formula | C₇H₁₂O[1][2] |

| Molecular Weight | 112.17 g/mol [2] |

| InChI | InChI=1S/C7H12O/c1-8-7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3[2] |

| SMILES | COC1CCCC=C1[2] |

| Synonyms | 3-methoxycyclohex-1-ene, Cyclohexene, 3-methoxy-, 1-Cyclohexene, 3-methoxy-, 2-Cyclohexen-1-yl methyl ether, 3-Methoxy-1-cyclohexene, NSC 155565[1][2][3] |

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methoxycyclohexene is presented in Table 2, providing essential data for experimental design and execution.

Table 2: Physicochemical Properties of 3-Methoxycyclohexene

| Property | Value |

| Appearance | Colorless to Almost colorless clear liquid[4] |

| Boiling Point | 137.3 °C at 760 mmHg[1] |

| Density | 0.89 g/cm³[1] |

| Flash Point | 26.9 °C[1] |

| Refractive Index | 1.4530-1.4570[1] |

| Vapor Pressure | 8.78 mmHg at 25 °C[1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-Methoxycyclohexene. A summary of available spectral information is provided below.

-

¹³C NMR Spectroscopy : Data available in spectral databases.[3]

-

Mass Spectrometry (GC-MS) : Spectra are available for this compound.[3]

-

Infrared (IR) Spectroscopy : FTIR spectra have been recorded, typically as a neat liquid on a capillary cell.[2][5]

Synthesis of 3-Methoxycyclohexene: A Representative Protocol

While multiple synthetic routes to 3-Methoxycyclohexene exist, a common and illustrative method is the Williamson ether synthesis, starting from 3-bromocyclohexene (B24779) and sodium methoxide (B1231860). This reaction is a nucleophilic substitution where the methoxide ion displaces the bromide ion.

Experimental Protocol: Synthesis of 3-Methoxycyclohexene

Materials:

-

3-bromocyclohexene

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol (B129727)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol in a round-bottom flask, add 3-bromocyclohexene (1.0 equivalent) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, and wash it sequentially with water and saturated aqueous NH₄Cl solution.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 3-Methoxycyclohexene by fractional distillation under reduced pressure.

Logical Workflow for the Synthesis of 3-Methoxycyclohexene

Caption: Synthetic workflow for 3-Methoxycyclohexene.

Safety and Handling

3-Methoxycyclohexene is a flammable liquid and vapor.[2] It may cause skin and serious eye irritation, as well as respiratory irritation.[2]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[4]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P233: Keep container tightly closed.[4]

-

P240: Ground/bond container and receiving equipment.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403+P235: Store in a well-ventilated place. Keep cool.[4]

It is imperative to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Standard procedures for handling flammable organic liquids should be strictly followed.

References

- 1. 3-Methoxycyclohexene|lookchem [lookchem.com]

- 2. 3-Methoxycyclohex-1-ene | C7H12O | CID 137685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 3-Methoxycyclohexene | 2699-13-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. spectrabase.com [spectrabase.com]

The Versatile Chemistry of 3-Methoxycyclohexene: A Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

3-Methoxycyclohexene is a cyclic enol ether that has found utility as a versatile starting material and intermediate in organic synthesis. Its unique structural features, combining a nucleophilic double bond with a chiral center bearing a methoxy (B1213986) group, allow for a range of chemical transformations. This technical guide provides a comprehensive review of the known applications of 3-methoxycyclohexene in chemistry, presenting key reactions, experimental protocols, and quantitative data where available.

Core Applications in Synthesis

The reactivity of 3-methoxycyclohexene is primarily centered around the transformations of its carbon-carbon double bond and the influence of the allylic methoxy group. Key applications include its use in electrophilic additions, oxidations, and as a precursor to functionalized cyclohexane (B81311) derivatives.

Electrophilic Additions

The double bond in 3-methoxycyclohexene is susceptible to attack by various electrophiles. These reactions often proceed with notable regioselectivity, influenced by the electron-donating nature of the methoxy group.

One of the fundamental reactions is the addition of hydrohalic acids. For instance, the reaction of 1-methoxycyclohexene (B1584985) with dilute hydrochloric acid results in the formation of cyclohexanone (B45756) via an enol ether hydrolysis mechanism. While this reaction is on a constitutional isomer of the title compound, it highlights the general reactivity of this class of molecules. The protonation of the double bond is directed by the methoxy group, leading to a stabilized carbocation intermediate. Subsequent attack by water and elimination of methanol (B129727) yields the ketone.

Reaction of 1-methoxycyclohexene with HCl

Oxidative Transformations

The double bond of 3-methoxycyclohexene can be targeted by various oxidizing agents to introduce new functional groups, such as epoxides and diols. These transformations can be carried out with stereochemical control, offering pathways to chiral building blocks.

Epoxidation: The reaction of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard method for the synthesis of epoxides. In the case of 3-methoxycyclohexene, this reaction would yield 3-methoxycyclohexene oxide. The stereochemistry of the epoxidation can be influenced by the existing stereocenter.

Allylic Oxidation: The allylic position of 3-methoxycyclohexene is also a site for oxidation, which can lead to the formation of enones or allylic alcohols. Various reagents, including chromium-based oxidants or modern catalytic systems, can be employed for this purpose. For example, the allylic oxidation of cyclohexene (B86901) can yield cyclohexenone and cyclohexenol.[1]

Experimental Protocol: A Representative Epoxidation of an Alkene

-

Materials: Alkene (1.0 eq.), m-CPBA (1.1-1.5 eq.), Dichloromethane (DCM) as solvent, Saturated aqueous sodium bicarbonate solution, Saturated aqueous sodium thiosulfate (B1220275) solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve the alkene in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the excess peroxy acid and the resulting meta-chlorobenzoic acid.

-

Add saturated aqueous sodium thiosulfate solution to decompose any remaining peroxides.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide.

-

Purify the product by flash column chromatography.

-

Synthesis of Functionalized Cyclohexane Derivatives

3-Methoxycyclohexene serves as a valuable precursor for the synthesis of various substituted cyclohexanes. The existing methoxy group can be retained or transformed in subsequent synthetic steps.

A notable example from the literature, although starting from the corresponding ketone, illustrates the synthesis of a highly functionalized cyclohexane derivative. The synthesis of (1R,3S)-3-methoxycyclohexan-1-amine begins with the diastereoselective reduction of 3-methoxycyclohexanone (B95188) to cis-(1S,3R)-3-methoxycyclohexanol. This is followed by a Mitsunobu reaction to introduce an azide (B81097) with inversion of configuration, and finally, a Staudinger reaction to yield the desired amine. This multi-step synthesis highlights the utility of the 3-methoxycyclohexane scaffold in constructing molecules with defined stereochemistry.

Synthetic Pathway to (1R,3S)-3-methoxycyclohexan-1-amine

Quantitative Data

Quantitative data for reactions specifically involving 3-methoxycyclohexene is sparse in the readily available literature. However, data from related reactions on similar substrates can provide an indication of expected yields and selectivities.

| Reaction Type | Substrate | Reagent(s) | Product(s) | Yield (%) | Selectivity |

| Allylic Oxidation | Cyclohexene | Co/Al2O3, air | 2-Cyclohexen-1-one, 2-Cyclohexen-1-ol | 34.3 (conversion) | - |

| Methoxycarbonylation | 1-Hexene | Pd complex, CO, MeOH | Methyl heptanoate (B1214049) isomers | up to 98 | Branched:Linear ratio varies |

Conclusion

3-Methoxycyclohexene is a valuable, though perhaps underutilized, building block in organic synthesis. Its inherent chirality and the electronic influence of the methoxy group on the reactivity of the double bond provide opportunities for the stereocontrolled synthesis of functionalized cyclohexanes. While detailed, quantitative studies on a wide range of its reactions are not extensively documented in readily accessible literature, the principles of enol ether chemistry and asymmetric synthesis suggest a broad potential for its application in the synthesis of complex molecules, including natural products and pharmaceuticals. Further exploration of its reactivity, particularly in modern catalytic asymmetric transformations, is warranted and could unlock new synthetic pathways.

References

An In-depth Technical Guide to 3-Methoxycyclohexene: Structure, Nomenclature, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycyclohexene is an unsaturated cyclic ether of interest in organic synthesis and as a potential building block in the development of novel chemical entities. Its structure, featuring both a nucleophilic double bond and an ether linkage, allows for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical structure, nomenclature, physical and spectroscopic properties, a detailed experimental protocol for its synthesis, and an example of its chemical reactivity.

Chemical Structure and Nomenclature

The structural representation and key identifiers for 3-Methoxycyclohexene are detailed below.

Chemical Structure:

Nomenclature and Identifiers:

| Identifier | Value |

| IUPAC Name | 3-methoxycyclohexene[1] |

| CAS Number | 2699-13-0[1] |

| Molecular Formula | C₇H₁₂O[1] |

| Molecular Weight | 112.17 g/mol [1] |

| Synonyms | 1-Methoxy-2-cyclohexene, 2-Cyclohexen-1-yl methyl ether, 3-Methoxy-1-cyclohexene |

Physicochemical Properties

This section summarizes the key physical and chemical properties of 3-Methoxycyclohexene.

| Property | Value | Reference |

| Appearance | Colorless to almost colorless clear liquid | TCI America |

| Boiling Point | 133 °C | TCI America |

| Density | 0.92 g/cm³ (at 20°C) | TCI America |

| Refractive Index | 1.46 | TCI America |

| Flash Point | 27 °C | TCI America |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for 3-Methoxycyclohexene, crucial for its identification and characterization.[2]

¹H NMR (Proton Nuclear Magnetic Resonance) Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.8 - 6.0 | m | 2H | Olefinic protons (CH=CH) |

| 3.8 - 4.0 | m | 1H | CH-O |

| 3.35 | s | 3H | Methoxy (B1213986) protons (O-CH₃) |

| 1.5 - 2.2 | m | 6H | Allylic and aliphatic protons (CH₂) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 125 - 135 | Olefinic carbons (=CH) |

| 75 - 80 | Allylic ether carbon (CH-O) |

| 55 - 60 | Methoxy carbon (O-CH₃) |

| 20 - 40 | Aliphatic carbons (CH₂) |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| ~3020 | Medium | =C-H stretch |

| 2930, 2860 | Strong | C-H stretch (aliphatic) |

| ~1650 | Medium | C=C stretch |

| ~1100 | Strong | C-O-C stretch (ether) |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 112 | Molecular ion (M⁺) |

| 97 | Loss of a methyl group (M⁺ - CH₃) |

| 81 | Loss of a methoxy group (M⁺ - OCH₃) |

| 79 | Retro-Diels-Alder fragmentation |

Experimental Protocols

Synthesis of 3-Methoxycyclohexene

A common and effective method for the synthesis of 3-Methoxycyclohexene is a two-step process starting from cyclohexene (B86901). The first step involves the allylic bromination of cyclohexene to yield 3-bromocyclohexene (B24779), followed by a Williamson ether synthesis with sodium methoxide (B1231860).

Step 1: Allylic Bromination of Cyclohexene to 3-Bromocyclohexene

-

Materials:

-

Cyclohexene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (1.0 eq) in CCl₄.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO.

-

Heat the mixture to reflux. The reaction can be monitored by the disappearance of the dense NBS from the bottom of the flask and the appearance of succinimide (B58015) floating on the surface.

-

After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

-

Filter off the succinimide and wash the solid with a small amount of CCl₄.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 3-bromocyclohexene, which can be purified by vacuum distillation.

-

Step 2: Williamson Ether Synthesis to 3-Methoxycyclohexene

-

Materials:

-

3-Bromocyclohexene (from Step 1)

-

Sodium methoxide (CH₃ONa) or sodium metal and anhydrous methanol (B129727)

-

Anhydrous methanol or other suitable polar aprotic solvent (e.g., DMF, DMSO)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol. If using sodium metal, carefully add sodium (1.1 eq) to anhydrous methanol under an inert atmosphere.

-

To the cooled sodium methoxide solution, add 3-bromocyclohexene (1.0 eq) dropwise with stirring.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC).

-

Cool the reaction mixture and quench with water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting 3-Methoxycyclohexene by distillation.

-

Visualizations

Synthetic Pathway of 3-Methoxycyclohexene

Caption: Synthetic route to 3-Methoxycyclohexene from cyclohexene.

Electrophilic Addition of HBr to 3-Methoxycyclohexene

The double bond in 3-Methoxycyclohexene can undergo electrophilic addition reactions. The following diagram illustrates the mechanism for the addition of hydrogen bromide (HBr).

Caption: Mechanism of electrophilic addition of HBr to 3-Methoxycyclohexene.

References

A Technical Guide to 3-Methoxycyclohexene: Commercial Availability, Purity, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxycyclohexene, a valuable intermediate in organic synthesis. The document details its commercial availability, purity grades, and outlines experimental protocols for its synthesis, purification, and analysis.

Commercial Suppliers and Purity Grades

3-Methoxycyclohexene is available from various chemical suppliers, typically in research-grade purities. The most common analytical method for purity assessment cited by suppliers is gas chromatography (GC).

| Supplier | Stated Purity | Analytical Method |

| TCI Chemical | >97.0% | GC |

| American Custom Chemicals Corporation | 98.00% | Not Specified |

| CP Lab Safety | 97% | Not Specified |

| Spectrum Chemical | Meets or exceeds grade requirements | Not Specified |

| CymitQuimica | >97.0% | GC |

Synthesis of 3-Methoxycyclohexene

Two primary synthetic routes for 3-Methoxycyclohexene are the Williamson ether synthesis and the methanolysis of cyclohexene (B86901) oxide.

Williamson Ether Synthesis

This method involves the reaction of a sodium methoxide (B1231860) with 3-bromocyclohexene (B24779). The reaction proceeds via an SN2 mechanism.[1][2]

Experimental Protocol:

-

Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve sodium metal (1.0 eq.) in anhydrous methanol (B129727) (excess) with stirring.

-

Reaction with 3-Bromocyclohexene: To the freshly prepared sodium methoxide solution, add 3-bromocyclohexene (1.0 eq.) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation.

Potential Impurities:

-

Unreacted 3-bromocyclohexene

-

Anisole (from any phenol (B47542) impurities)

-

Products of elimination reactions (e.g., cyclohexadiene)[3]

Methanolysis of Cyclohexene Oxide

This route involves the acid-catalyzed ring-opening of cyclohexene oxide with methanol.[4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve cyclohexene oxide (1.0 eq.) in an excess of anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.

-

Monitoring and Work-up: Monitor the reaction by GC-MS. Once complete, neutralize the acid with a weak base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Purification: Dry the organic extract, remove the solvent, and purify the crude 3-Methoxycyclohexene by fractional distillation.

Potential Impurities:

-

Unreacted cyclohexene oxide

-

Byproducts from the rearrangement of cyclohexene oxide[5]

-

Dialkoxyether byproducts

Purification by Fractional Distillation

Fractional distillation is the primary method for purifying 3-Methoxycyclohexene, separating it from starting materials, byproducts, and solvents based on differences in boiling points.[6]

Experimental Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

-

Distillation: Heat the crude 3-Methoxycyclohexene in the distillation flask.

-

Fraction Collection: Collect the fraction that distills at the boiling point of 3-Methoxycyclohexene (approximately 133-135 °C at atmospheric pressure). Discard the initial lower-boiling forerun and the higher-boiling residue.

-

Purity Check: Analyze the collected fraction by GC-MS to confirm its purity.

Analytical Methods for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of 3-Methoxycyclohexene and identifying any volatile impurities.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the 3-Methoxycyclohexene sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[7]

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).[8]

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-200.

-

-

Data Analysis: Identify the 3-Methoxycyclohexene peak based on its retention time and mass spectrum. Calculate the purity based on the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of 3-Methoxycyclohexene and detecting non-volatile impurities.

Experimental Protocol:

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis:

-

Expected Chemical Shifts (δ, ppm):

-

~5.7-5.9 (m, 2H, olefinic protons)

-

~3.8-4.0 (m, 1H, CH-O)

-

~3.3 (s, 3H, OCH₃)

-

~1.5-2.2 (m, 6H, allylic and aliphatic protons)

-

-

-

¹³C NMR Analysis:

-

Expected Chemical Shifts (δ, ppm):

-

~125-135 (olefinic carbons)

-

~75-80 (CH-O)

-

~55-60 (OCH₃)

-

~20-35 (aliphatic carbons)

-

-

-

Data Analysis: Integrate the proton signals to determine relative proton ratios and compare the spectra to reference data to confirm the structure and identify any impurities.[9]

Visualizing Experimental Workflows

dot

Caption: Synthetic pathways to 3-Methoxycyclohexene.

dot

Caption: Purification and analysis workflow for 3-Methoxycyclohexene.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN103508982A - Method for separation recovery of cyclohexene oxide from cyclohexanone by-product light oil - Google Patents [patents.google.com]

- 6. Purification [chem.rochester.edu]

- 7. uoguelph.ca [uoguelph.ca]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 3-Methoxycyclohexene as a Dienophile in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical and practical aspects of utilizing 3-methoxycyclohexene as a dienophile in Diels-Alder reactions. While specific documented examples are limited, this document extrapolates from the well-established principles of cycloaddition chemistry to guide the experimental design for the synthesis of novel bicyclic ethers.

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction that forms a six-membered ring. It is a cornerstone of synthetic organic chemistry, enabling the construction of complex cyclic systems with high stereocontrol. The reaction typically occurs between a conjugated diene and a substituted alkene, known as the dienophile. The electronic nature of the substituents on both the diene and dienophile plays a crucial role in the reaction's facility and outcome.

3-Methoxycyclohexene possesses a C=C double bond that can act as a dienophile. The methoxy (B1213986) group (-OCH₃) is a moderately activating, electron-donating group. This electronic characteristic suggests that 3-methoxycyclohexene will function most effectively as a dienophile in "inverse-electron-demand" Diels-Alder reactions, where it is paired with an electron-poor diene. The resulting bicyclic ether adducts are valuable scaffolds in medicinal chemistry and materials science.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted, pericyclic reaction, meaning that all bond-forming and bond-breaking events occur in a single, cyclic transition state. This concerted mechanism has significant stereochemical implications. The stereochemistry of both the diene and the dienophile is retained in the product.

For the reaction of 3-methoxycyclohexene, the primary stereochemical consideration is the endo rule. The endo product, where the substituents of the dienophile are oriented towards the developing diene bridge in the transition state, is typically the kinetically favored product. This preference is attributed to stabilizing secondary orbital interactions between the substituents of the dienophile and the p-orbitals of the diene.

Caption: General mechanism of the Diels-Alder reaction with 3-methoxycyclohexene.

Hypothetical Reaction Data

Due to the limited specific literature on 3-methoxycyclohexene as a dienophile, the following tables present hypothetical data for illustrative purposes. These values are based on expected trends for inverse-electron-demand Diels-Alder reactions and should be considered as a guide for experimental planning.

Table 1: Reaction of 3-Methoxycyclohexene with Various Electron-Poor Dienes

| Diene | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Endo:Exo Ratio |

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Toluene (B28343) | 80 | 24 | 85 | >95:5 |

| 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole | Xylene | 110 | 48 | 70 | 90:10 |

| Hexachlorocyclopentadiene | Dichloromethane (B109758) | 40 | 12 | 65 | 80:20 |

Table 2: Effect of Lewis Acid Catalysis on the Reaction with Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

| Lewis Acid (10 mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Endo:Exo Ratio |

| None | Toluene | 80 | 24 | 85 | >95:5 |

| ZnCl₂ | Dichloromethane | 25 | 8 | 92 | >98:2 |

| Yb(OTf)₃ | Acetonitrile | 25 | 6 | 95 | >99:1 |

Experimental Protocols

The following are generalized protocols for conducting a Diels-Alder reaction with 3-methoxycyclohexene. Note: These are templates and should be optimized for specific dienes and reaction scales.

Protocol 1: Thermal Diels-Alder Reaction

Materials:

-

3-Methoxycyclohexene

-

Electron-poor diene (e.g., Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate)

-

Anhydrous toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry, inert-atmosphere-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the electron-poor diene (1.0 eq).

-

Add anhydrous toluene via syringe.

-

Add 3-methoxycyclohexene (1.2 eq) to the solution.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction

Materials:

-

3-Methoxycyclohexene

-

Electron-poor diene

-

Anhydrous dichloromethane

-

Lewis acid (e.g., ZnCl₂)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the Lewis acid (0.1 eq).

-

Add anhydrous dichloromethane and cool the solution to 0 °C.

-

Add the electron-poor diene (1.0 eq) and stir for 15 minutes.

-

Slowly add a solution of 3-methoxycyclohexene (1.2 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC or GC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Caption: General experimental workflow for Diels-Alder reactions.

Applications in Drug Development and Synthesis

The bicyclic ether frameworks that can be synthesized using 3-methoxycyclohexene as a dienophile are of significant interest in drug discovery. These rigid scaffolds can be used to control the spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. Potential applications include the synthesis of novel antivirals, anticancer agents, and central nervous system drugs. Furthermore, the resulting adducts can serve as versatile intermediates for the synthesis of more complex natural products and their analogs.

Conclusion

While 3-methoxycyclohexene is not a conventional dienophile, its electron-donating nature makes it a promising candidate for inverse-electron-demand Diels-Alder reactions. The protocols and theoretical considerations outlined in these application notes provide a solid foundation for researchers to explore this reactivity. The development of efficient methods for the synthesis of bicyclic ethers via this route would be a valuable addition to the synthetic chemist's toolbox, with potential impacts on various areas of chemical and pharmaceutical research. Further experimental work is required to validate and expand upon the hypothetical data presented here.

Detailed Protocol for the Synthesis of 3-Methoxycyclohexene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-methoxycyclohexene. The synthesis is a two-step process beginning with the allylic bromination of cyclohexene (B86901) to yield 3-bromocyclohexene (B24779), followed by a Williamson ether synthesis to afford the final product.

Step 1: Synthesis of 3-Bromocyclohexene

This initial step involves the radical-initiated allylic bromination of cyclohexene using N-bromosuccinimide (NBS).

Experimental Protocol

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (0.1 mol, 8.2 g) in carbon tetrachloride (100 mL).

-

Addition of Reagents: To the stirred solution, add N-bromosuccinimide (NBS) (0.12 mol, 21.4 g) and azobisisobutyronitrile (AIBN) (0.02 mol, 3.3 g) as the radical initiator.[1]

-

Reaction Execution: Heat the reaction mixture to reflux. The reaction is typically complete within 3 hours.[1] The completion of the reaction can be visually monitored: the denser NBS is consumed and replaced by succinimide (B58015), which floats on the surface of the carbon tetrachloride. To ensure the reaction goes to completion, it is advisable to continue boiling for an additional hour after the NBS has been consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide by-product and wash the solid with a small amount of carbon tetrachloride.

-

Combine the filtrates and wash sequentially with a sodium sulfite (B76179) (Na₂SO₃) solution, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).[1]

-

-

Purification:

-

Remove the solvent by distillation under reduced pressure.

-

The crude 3-bromocyclohexene can be further purified by vacuum distillation.

-

Step 2: Synthesis of 3-Methoxycyclohexene via Williamson Ether Synthesis

This second step utilizes the previously synthesized 3-bromocyclohexene and sodium methoxide (B1231860) to form 3-methoxycyclohexene through a nucleophilic substitution reaction.

Experimental Protocol

-

Preparation of Sodium Methoxide Solution: In a flask equipped with a reflux condenser and a stirrer, carefully add sodium metal to an excess of anhydrous methanol (B129727). The reaction is exothermic and will produce sodium methoxide in solution. The excess methanol will also serve as the solvent for the subsequent reaction.

-